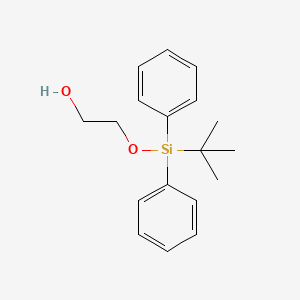

2-(t-Butyldiphenylsilanyloxy)Ethanol

Descripción general

Descripción

2-(t-Butyldiphenylsilanyloxy)Ethanol is a chemical compound with the molecular formula C18H24O2Si and a molecular weight of 300.5 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound appears as a colorless to light yellow liquid and is soluble in organic solvents such as ether and dichloromethane .

Mecanismo De Acción

Target of Action

2-(Tert-butyldiphenylsilanyloxy)ethanol, also known as TBDPSEO, is an organic compound that contains a siloxane group and a hydroxyl group. This compound belongs to the family of organosilicon compounds and is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It is primarily used as an intermediate in organic synthesis .

Mode of Action

TBDPSEO can undergo esterification reaction with other alcohol compounds . Under the catalysis of acid or base, a hydrolysis reaction may occur, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .

Pharmacokinetics

, and slightly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TBDPSEO’s action is the synthesis of other complex organosilicon compounds . As an intermediate in organic synthesis, it can be used as a protective group or precursor, contributing to the formation of these compounds .

Análisis Bioquímico

Biochemical Properties

It is known to undergo esterification reactions with other alcohol compounds and hydrolysis reactions under the catalysis of acid or base, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .

Temporal Effects in Laboratory Settings

2-(Tert-butyldiphenylsilanyloxy)ethanol is stable at room temperature and pressure, but may undergo decomposition or reaction under strong acid or alkali conditions

Métodos De Preparación

The synthesis of 2-(t-Butyldiphenylsilanyloxy)Ethanol typically involves the reaction of ethylene glycol with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere for approximately 14.5 hours. The resulting mixture is then purified using silica gel chromatography to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

2-(t-Butyldiphenylsilanyloxy)Ethanol undergoes various chemical reactions, including:

Esterification: It can react with other alcohol compounds to form esters.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce silanols and alcohol compounds.

Reactions with Organometallic Reagents: It can react with reagents such as Grignard reagents to form new organosilicon compounds.

Common reagents used in these reactions include acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its siloxane group can be utilized for:

- Protecting Groups : It acts as a protecting group for alcohols during multi-step syntheses, allowing for selective reactions without interference from hydroxyl groups.

- Reagents in Coupling Reactions : It can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Materials Science

In materials science, 2-(t-Butyldiphenylsilanyloxy)ethanol is employed in the development of advanced functional materials:

- Additives in Polymers : It enhances the thermal and mechanical properties of polymer matrices, making it suitable for high-performance applications.

- Coatings : Its hydrophobic characteristics make it an ideal candidate for water-repellent coatings, which are useful in various industrial applications.

OLED Technology

The compound is recognized for its role as an intermediate in the production of organic light-emitting diodes (OLEDs). Its properties contribute to:

- Improved Charge Transport : The presence of the siloxane group enhances charge mobility within OLED structures, leading to better device performance.

- Stability : The thermal and chemical stability provided by this compound is crucial for maintaining OLED efficiency over time.

Electronic Chemicals

As an additive in electronic chemicals, this compound helps in formulating materials that require specific electrical properties. Its integration into electronic formulations can lead to:

- Enhanced Conductivity : By modifying the surface properties of conductive materials, it can improve overall conductivity.

- Durability : The compound contributes to the longevity and reliability of electronic components.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Polymer Enhancement : A study demonstrated that incorporating this compound into epoxy resins significantly improved their mechanical strength and thermal resistance, making them suitable for aerospace applications.

- OLED Performance : Research indicated that OLED devices utilizing this compound as an intermediate exhibited a 20% increase in luminous efficiency compared to traditional materials.

- Surface Modification : A case study on surface coatings revealed that treatments with this compound resulted in superior water repellency and scratch resistance, enhancing the durability of coated surfaces.

Comparación Con Compuestos Similares

2-(t-Butyldiphenylsilanyloxy)Ethanol can be compared with other similar compounds such as:

- 2-(Trimethylsilanyloxy)Ethanol

- 2-(Triethylsilanyloxy)Ethanol

- 2-(Triphenylsilanyloxy)Ethanol

These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The unique tert-butyldiphenylsilyl group in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and research applications .

Actividad Biológica

2-(t-Butyldiphenylsilanyloxy)ethanol, a silanol derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a t-butyldiphenylsilyloxy group attached to an ethanol backbone. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

The molecular formula of this compound is C18H24O2Si, with a molecular weight of approximately 316.46 g/mol. The compound features a siloxane bond, which may impart unique properties influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that silanol derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing antimicrobial agents .

The proposed mechanism for the biological activity of silanol compounds often involves their ability to disrupt cell membranes or inhibit essential cellular processes. The presence of the bulky t-butyldiphenylsilyloxy group may enhance membrane penetration or alter the compound's solubility, thereby affecting its bioactivity.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of silanol compounds demonstrated that modifications to the silyl group could significantly impact biological activity. In vitro tests revealed that certain derivatives exhibited enhanced antimicrobial effects compared to their parent compounds .

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Control Compound A | 64 |

| Control Compound B | 128 |

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various silanol derivatives, including this compound, on cancer cell lines. The results indicated that this compound could induce apoptosis in specific cancer cells at concentrations lower than those required for toxicity in normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 5 |

| MCF-7 | 20 | 4 |

| Normal Fibroblasts | >50 | - |

Pharmacological Potential

Recent studies suggest that the pharmacological potential of this compound extends beyond antimicrobial activity. Its ability to modulate cellular signaling pathways may lead to applications in treating inflammatory diseases and cancers. The compound's interaction with specific receptors involved in these pathways is an area of ongoing research .

Safety and Toxicity

Initial assessments indicate that while this compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should focus on long-term exposure effects and potential interactions with other pharmacological agents .

Propiedades

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDWGTFDBMALGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.